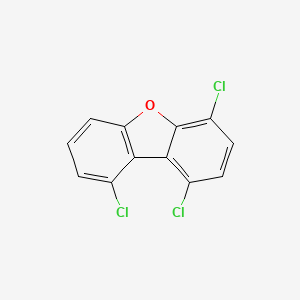

1,4,9-Trichlorodibenzofuran

Descripción

BenchChem offers high-quality 1,4,9-Trichlorodibenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4,9-Trichlorodibenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1,4,9-trichlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl3O/c13-6-2-1-3-9-10(6)11-7(14)4-5-8(15)12(11)16-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYUPBVXKLTYHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C3=C(C=CC(=C3O2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60220929 | |

| Record name | 1,4,9-Trichlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70648-13-4 | |

| Record name | 1,4,9-Trichlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070648134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,9-Trichlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,9-TRICHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5BAW15Q70 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-Depth Technical Guide on the Environmental Sources and Formation of 1,4,9-Trichlorodibenzofuran

Abstract

This technical guide provides a comprehensive overview of the environmental sources and formation mechanisms of 1,4,9-trichlorodibenzofuran, a specific congener of the polychlorinated dibenzofurans (PCDFs). While not as extensively studied as its 2,3,7,8-substituted counterparts, understanding the origins of 1,4,9-trichlorodibenzofuran is critical for a complete assessment of PCDF contamination and for developing effective mitigation strategies. This document delves into the primary industrial processes that inadvertently generate this compound, explores the key chemical pathways of its formation, and outlines standardized analytical methodologies for its detection and quantification in environmental matrices. This guide is intended for researchers, environmental scientists, and professionals in drug development who require a detailed technical understanding of this persistent environmental contaminant.

Introduction to 1,4,9-Trichlorodibenzofuran

1,4,9-Trichlorodibenzofuran is a member of the polychlorinated dibenzofuran (PCDF) family, which comprises 135 different congeners.[1] These compounds are not intentionally produced but are formed as unintentional byproducts in a variety of thermal and industrial processes.[2][3] The structure of 1,4,9-trichlorodibenzofuran consists of a dibenzofuran core with three chlorine atoms attached at the 1, 4, and 9 positions of the aromatic rings. While the toxicity of many PCDF congeners is linked to the presence of chlorine atoms in the 2, 3, 7, and 8 positions, the study of other congeners like 1,4,9-trichlorodibenzofuran is crucial as they can serve as indicators of specific formation conditions and contribute to the overall toxic burden of PCDF mixtures.[2]

Environmental Sources of 1,4,9-Trichlorodibenzofuran

The primary environmental sources of PCDFs, including the 1,4,9-trichloro congener, are anthropogenic. These sources can be broadly categorized into industrial processes and combustion.

Industrial Processes

-

Chemical Manufacturing: The production of chlorinated organic chemicals is a significant source of PCDF formation.[2] Specifically, processes involving the synthesis of chlorophenols and their derivatives can lead to the generation of various PCDF congeners as unwanted byproducts.[4] The production of 1,4-dichlorobenzene has also been identified as a process that can form PCDFs.[5]

-

Pulp and Paper Industry: The use of chlorine-based bleaching agents in pulp and paper mills has historically been a major source of PCDF emissions. Although modern practices have reduced these emissions, contaminated sediments may still act as a secondary source.

-

Metallurgical Industries: High-temperature processes in the metallurgical industry, such as in secondary copper and aluminum smelters, can create conditions favorable for PCDF formation.[4]

Combustion Processes

-

Waste Incineration: The incineration of municipal, medical, and hazardous waste is a well-documented source of PCDFs.[2] The composition of the waste, particularly the presence of chlorine and organic matter, along with the combustion conditions, significantly influences the amount and types of PCDFs formed.

-

Uncontrolled Combustion: Forest fires and the burning of domestic waste can also release PCDFs into the environment, although these sources are more diffuse and harder to quantify.

Formation Mechanisms of 1,4,9-Trichlorodibenzofuran

The formation of 1,4,9-trichlorodibenzofuran can occur through two primary chemical pathways: the precursor pathway and de novo synthesis.

Precursor-Mediated Formation

This pathway involves the chemical transformation of chlorinated precursor compounds into PCDFs.

-

From Chlorophenols: The condensation of two chlorophenol molecules is a major route for PCDF formation.[2][6] For 1,4,9-trichlorodibenzofuran, this would likely involve the reaction of specific chlorophenol isomers that can lead to the desired chlorine substitution pattern. The reaction is typically catalyzed by heat and the presence of metal catalysts.[2] The initial step is the formation of phenoxy radicals, which then dimerize.[6]

-

From Polychlorinated Biphenyls (PCBs): The thermal degradation of PCBs, particularly in the presence of oxygen, can lead to the formation of PCDFs.[2][7] This process involves an intramolecular cyclization reaction where a chlorine atom is lost. The specific congener of 1,4,9-trichlorodibenzofuran could potentially be formed from a PCB molecule with an appropriate chlorine substitution pattern.

Caption: Precursor pathway for 1,4,9-trichlorodibenzofuran formation.

De Novo Synthesis

This pathway involves the formation of PCDFs from elemental carbon, a chlorine source (either organic or inorganic), and oxygen at elevated temperatures, typically between 250°C and 400°C.[2] This process is particularly relevant in the post-combustion zones of incinerators and in metallurgical processes where these components are present. The presence of metal catalysts, such as copper, can enhance the rate of de novo synthesis.

Caption: De novo synthesis pathway for PCDF formation.

Quantitative Data

Quantitative data for individual PCDF congeners, including 1,4,9-trichlorodibenzofuran, are often limited and typically reported as part of a larger analysis of PCDF homologue groups. The following table summarizes typical concentration ranges of total PCDFs found in various environmental matrices. It is important to note that the concentration of the 1,4,9-trichloro isomer would be a fraction of these total values and is highly dependent on the specific source and environmental conditions.

| Environmental Matrix | Typical Concentration Range of Total PCDFs |

| Urban Air | 0.1 - 10 pg/m³ |

| Industrial Flue Gas | 1 - 100 ng/m³ |

| Soil and Sediment | 1 - 1,000 ng/kg |

| Biota (e.g., Fish) | 0.1 - 100 µg/kg (lipid weight) |

Note: These are general ranges and can vary significantly.

Experimental Protocols for Analysis

The analysis of 1,4,9-trichlorodibenzofuran in environmental samples requires highly sensitive and specific analytical methods due to its low concentrations and the presence of numerous interfering compounds. The U.S. Environmental Protection Agency (EPA) has established standardized methods for the analysis of PCDDs and PCDFs.

EPA Method TO-9A: Determination of Polychlorinated, Polybrominated and Brominated/Chlorinated Dibenzo-p-Dioxins and Dibenzofurans in Ambient Air

This method is designed for the sampling and analysis of PCDFs in ambient air.[8][9]

Step-by-Step Methodology:

-

Sampling: A high-volume air sampler is used to draw a known volume of air through a quartz fiber filter (to collect particulate-bound PCDFs) followed by a polyurethane foam (PUF) adsorbent cartridge (to trap vapor-phase PCDFs).

-

Extraction: The filter and PUF are combined and extracted using a Soxhlet extractor with a suitable solvent, typically toluene. Prior to extraction, the sample is spiked with a suite of ¹³C-labeled PCDF internal standards to allow for quantification by isotope dilution.

-

Cleanup: The extract is subjected to a multi-step cleanup procedure to remove interfering compounds. This typically involves acid/base washing and column chromatography using silica gel, alumina, and activated carbon.

-

Analysis: The purified extract is concentrated and analyzed by high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS).[8] This technique provides the necessary selectivity and sensitivity to separate and quantify individual PCDF congeners, including 1,4,9-trichlorodibenzofuran, at picogram levels.[9]

EPA Method 8290A: Polychlorinated Dibenzo-p-dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS)

This method is applicable to a wide range of matrices, including soil, sediment, water, and industrial wastes.[10][11]

Step-by-Step Methodology:

-

Extraction: The extraction procedure is matrix-specific. For solid samples like soil and sediment, Soxhlet extraction with toluene is commonly used.[11] For aqueous samples, liquid-liquid extraction with methylene chloride is employed. As with Method TO-9A, samples are spiked with ¹³C-labeled internal standards prior to extraction.

-

Cleanup: A rigorous cleanup process is essential and typically includes acid-base washing followed by column chromatography on alumina, silica gel, and activated carbon.[10]

-

Analysis: The final extract is analyzed by HRGC/HRMS to identify and quantify the target PCDF congeners.[10]

Caption: General workflow for the analysis of 1,4,9-trichlorodibenzofuran.

Conclusion

1,4,9-Trichlorodibenzofuran is an unintentionally produced PCDF congener with various environmental sources, primarily linked to industrial and combustion processes. Its formation occurs through well-established mechanisms, including precursor-mediated pathways involving chlorophenols and PCBs, and de novo synthesis. While congener-specific data for 1,4,9-trichlorodibenzofuran are not as abundant as for the more toxic 2,3,7,8-substituted isomers, standardized analytical methods exist for its reliable detection and quantification. Further research focusing on the congener-specific formation and distribution of 1,4,9-trichlorodibenzofuran will enhance our understanding of PCDF contamination and aid in the development of more targeted environmental protection strategies.

References

- Formation of 1,2,3,4-Tetrachlorodibenzofuran in Industrial Processes: A Technical Guide - Benchchem. (URL: )

- U.S. EPA Method TO-9A. (URL: )

-

AN ELEMENTARY REACTION KINETIC MODEL OF THE GAS-PHASE FORMATION OF POLYCHLORINATED DIBENZOFURANS FROM CHLORINATED PHENOLS. - OSTI. (URL: [Link])

-

EPA Method 8290A, Appendix A (SW-846): Procedure for the Collection, Handling, Analysis, and Reporting of Wipe Tests Performed W. (URL: [Link])

-

New insight into the formation mechanism of PCDD/Fs from 2-chlorophenol precursor. (URL: [Link])

-

Determination of part-per-trillion levels of polychlorinated dibenzofurans and dioxins in environmental samples. (URL: [Link])

-

Mechanism of the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans from chlorophenols in gas phase reactions. (URL: [Link])

-

Formation Pathways of Mono- to Octa-Chlorinated Dibenzo-p-dioxins and Dibenzofurans in Main Organochemical Industries | Environmental Science & Technology. (URL: [Link])

-

method 8290a. (URL: [Link])

-

Inclusion of 13C12-labelled mono-, di-, and tri-chlorinated dibenzo-p-dioxin and dibenzofuran standards in US EPA methods 0023A/8290. (URL: [Link])

-

De novo synthesis of benzofurans via trifluoroacetic acid catalyzed cyclization/oxidative aromatization cascade reaction of 2-hydroxy-1,4-diones. (URL: [Link])

-

Determination of polychlorinated, polybrominated and brominated/chlorinated dibenzo-p-dioxins and dibenzofurans in ambient air. (URL: [Link])

-

Thermally induced formation of polychlorinated dibenzofurans from Aroclor 1254-contaminated mineral oil. (URL: [Link])

-

Compendium of Methods for the Determination of Toxic Organic Compounds in Ambient Air Second Edition Compendium Method TO-9A Det. (URL: [Link])

-

(PDF) Mechanisms for formation, chlorination, dechlorination and destruction of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). (URL: [Link])

-

Analysis of polychlorinated dibenzofurans, dioxins and related compounds in environmental samples. (URL: [Link])

-

Polychlorinated biphenyls and their biodegradation. (URL: [Link])

-

Breakthrough in Benzofuran Synthesis: New method enables complex molecule creation. (URL: [Link])

-

Emission Characteristics and Formation Pathways of Polychlorinated Dibenzo-p-dioxins and Dibenzofurans from a Typical Pesticide Plant. (URL: [Link])

-

Deconstructive Reorganization: De Novo Synthesis of Hydroxylated Benzofuran. (URL: [Link])

-

Thermal studies of chlorinated and mixed halogenated biphenyls. (URL: [Link])

-

Formation and Inventory of Polychlorinated Dibenzo-p-dioxins and Dibenzofurans and Other Byproducts along Manufacturing Processes of Chlorobenzene and Chloroethylene | Environmental Science & Technology. (URL: [Link])

-

Analysis of Environmental Contaminants in Surface Water and Wastewater Effluents Using GC/Q-TOF. (URL: [Link])

-

Environmental applications for the analysis of chlorinated dibenzo-p-dioxins and dibenzofurans using mass spectrometry/mass spectrometry (Journal Article). (URL: [Link])

-

Thermal decomposition of derivatives polychlorobiphenyls. (URL: [Link])

-

Formation of PCDD/Fs and PCBs in the process of production of 1,4-dichlorobenzene. (URL: [Link])

-

Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi. (URL: [Link])

-

Regioselective Synthesis of Benzofuranones and Benzofurans. (URL: [Link])

Sources

- 1. aaqr.org [aaqr.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. eclass.uth.gr [eclass.uth.gr]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Formation of PCDD/Fs and PCBs in the process of production of 1,4-dichlorobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans from chlorophenols in gas phase reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. www3.epa.gov [www3.epa.gov]

- 10. epa.gov [epa.gov]

- 11. well-labs.com [well-labs.com]

A Comprehensive Toxicological Profile of 1,4,9-Trichlorodibenzofuran

Executive Summary

1,4,9-Trichlorodibenzofuran is a member of the polychlorinated dibenzofuran (PCDF) family, a group of persistent environmental pollutants. While extensive research has focused on the highly toxic 2,3,7,8-substituted congeners, the toxicological profile of less common congeners such as 1,4,9-trichlorodibenzofuran is not as well-defined. This technical guide provides a comprehensive overview of the known and inferred toxicological properties of 1,4,9-trichlorodibenzofuran, drawing upon the broader understanding of PCDF toxicology and the principles of structure-activity relationships. This document is intended to serve as a foundational resource for professionals in research and development who may encounter this compound or its derivatives.

Introduction to 1,4,9-Trichlorodibenzofuran

Polychlorinated dibenzofurans (PCDFs) are a class of halogenated aromatic hydrocarbons that are not intentionally produced but are formed as byproducts in various industrial and combustion processes.[1] These processes include the incineration of chlorine-containing products like PVC and PCBs, as well as certain chemical manufacturing processes.[1][2] PCDFs are persistent in the environment, bioaccumulate in the food chain, and are known to cause a wide range of toxic effects.[1][3] The dibenzofuran structure consists of two benzene rings fused to a central furan ring.[4] The toxicity of a specific PCDF congener is highly dependent on the number and position of the chlorine atoms.[3]

1,4,9-Trichlorodibenzofuran is a PCDF congener with chlorine atoms at the 1, 4, and 9 positions of the dibenzofuran backbone. Unlike the most toxic PCDF congeners, it lacks chlorine substitution at the 2, 3, 7, and 8 positions, which is a key determinant of high-potency dioxin-like toxicity.[1]

Physicochemical Properties

The physicochemical properties of individual PCDF congeners are often difficult to determine due to the challenges in isolating them in pure form.[4] However, general trends for PCDFs indicate that they are colorless, crystalline solids at room temperature.[4] They have very low water solubility and vapor pressure, which decrease as the number of chlorine atoms increases.[4] Conversely, their lipophilicity and melting points tend to increase with the degree of chlorination.[4] Based on its structure, 1,4,9-trichlorodibenzofuran is expected to be a lipophilic compound with low water solubility.

Table 1: Physicochemical Properties of 1,4,9-Trichlorodibenzofuran

| Property | Value | Source |

| Chemical Formula | C₁₂H₅Cl₃O | [1] |

| Molecular Weight | 287.53 g/mol | [5] |

| CAS Number | 70648-13-4 | [1] |

| Appearance | Expected to be a colorless solid | [4] |

| Water Solubility | Expected to be very low | [4] |

| LogP (Octanol-Water Partition Coefficient) | High (indicative of lipophilicity) | [4] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetics of PCDFs are largely governed by their lipophilicity. While specific data for 1,4,9-trichlorodibenzofuran is limited, the general principles of PCDF ADME can be applied.

Absorption

PCDFs are readily absorbed through the gastrointestinal tract, with over 90% of ingested CDFs being absorbed.[3] Absorption also occurs through inhalation and dermal contact, although the extent of absorption via these routes has not been well quantified.[3] The primary route of exposure for the general population is through the consumption of contaminated food, particularly meat, fish, and dairy products.[3]

Distribution

Following absorption, PCDFs are distributed throughout the body via the bloodstream, primarily associated with lipoproteins. Due to their lipophilic nature, they tend to accumulate in tissues with high lipid content, such as adipose tissue and the liver.[3] This bioaccumulation leads to a long biological half-life.

Metabolism

PCDFs are metabolized by the cytochrome P450 (CYP) enzyme system, particularly CYP1A1 and CYP1A2.[3][6] Metabolism typically involves hydroxylation followed by conjugation with glucuronic acid or sulfate, which increases their water solubility and facilitates excretion. The rate and extent of metabolism vary significantly between different PCDF congeners and animal species. Congeners with adjacent non-chlorinated carbon atoms are generally more susceptible to metabolism.

Excretion

The primary route of excretion for absorbed PCDFs and their metabolites is through the feces via biliary excretion.[3] A smaller proportion is excreted in the urine.[3] Due to their high lipophilicity and resistance to metabolism, many PCDF congeners are eliminated from the body very slowly, leading to their persistence and long-term toxicity.

Toxicodynamics: Mechanism of Action

The toxic effects of many PCDFs, particularly the 2,3,7,8-substituted congeners, are mediated through the activation of the Aryl Hydrocarbon Receptor (AhR).[7] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of a wide range of genes, including those involved in xenobiotic metabolism, cell growth and differentiation, and immune responses.[7]

The binding of a PCDF congener to the AhR initiates a cascade of events:

-

Ligand Binding: The PCDF molecule enters the cell and binds to the cytosolic AhR complex.

-

Nuclear Translocation: The ligand-bound AhR translocates to the nucleus.

-

Dimerization: In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT).

-

DNA Binding and Gene Transcription: The AhR/ARNT complex binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[7] This binding initiates the transcription of these genes, leading to the synthesis of proteins such as CYP1A1 and CYP1B1.[7]

The sustained activation of the AhR signaling pathway by persistent ligands like PCDFs is thought to be the underlying cause of their wide-ranging toxic effects, including developmental and reproductive toxicity, immunotoxicity, and carcinogenicity.[7]

While 1,4,9-trichlorodibenzofuran does not possess the 2,3,7,8-chlorine substitution pattern associated with high-affinity AhR binding, it may still interact with the receptor, albeit with a lower affinity. The toxic potency of non-2,3,7,8-substituted congeners is generally much lower than their 2,3,7,8-substituted counterparts. Some non-2,3,7,8-substituted congeners have been shown to act as antagonists or partial agonists of the AhR.[6][8]

Diagram 1: Generalized Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for Polychlorinated Dibenzofurans (PCDFs)

Caption: Workflow for in vitro assessment of AhR activation by 1,4,9-TCDF.

In Vivo Assays

-

Acute Toxicity Studies: Typically conducted in rodents (e.g., rats, mice) to determine the median lethal dose (LD50) and identify target organs of toxicity.

-

Repeated-Dose Toxicity Studies: Animals are exposed to the compound for a longer duration (e.g., 28 or 90 days) to assess chronic toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL) and a Lowest-Observed-Adverse-Effect Level (LOAEL).

-

Reproductive/Developmental Toxicity Screening: These studies, such as the OECD Test Guideline 421, evaluate the effects of the compound on reproductive performance and the development of offspring. [9][10]* Carcinogenicity Bioassays: Long-term studies (e.g., 2 years) in animals to assess the carcinogenic potential of the compound.

Conclusion

The toxicological profile of 1,4,9-trichlorodibenzofuran is not well-characterized with specific experimental data. However, based on the extensive knowledge of PCDF toxicology and structure-activity relationships, it is predicted to be significantly less toxic than the 2,3,7,8-substituted congeners. Its primary mechanism of toxicity, if any, is likely to be mediated through the Aryl Hydrocarbon Receptor, although with a much lower affinity than the highly toxic PCDFs. Further research is needed to definitively establish the toxicological profile of this specific congener and to accurately assess its potential risk to human health and the environment.

References

- Wikipedia. Polychlorinated dibenzofurans. [URL: https://en.wikipedia.

- PubChem. 1,2,9-Trichlorodibenzofuran | C12H5Cl3O | CID 55118. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/55118]

- Agency for Toxic Substances and Disease Registry (ATSDR). ToxGuide for Chlorodibenzofurans (CDFs). [URL: https://www.

- Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Chlorodibenzofurans (CDFs). [URL: https://www.

- NextSDS. 1,4,9-TRICHLORODIBENZOFURAN — Chemical Substance Information. [URL: https://www.nextsds.com/chemical/1-4-9-trichlorodibenzofuran-70648-13-4]

- Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Chlorodibenzofurans (CDFs) - Chapter 4: Chemical and Physical Information. [URL: https://www.atsdr.cdc.gov/ToxProfiles/tp.asp?id=327&tid=58]

- Birnbaum, L. S., Harris, M. W., Morrissey, R. E., & Lamb, J. C. (1987). Teratogenic effects of polychlorinated dibenzofurans in combination in C57BL/6N mice. Toxicology and Applied Pharmacology, 91(2), 246-255. [URL: https://pubmed.ncbi.nlm.nih.gov/3672524/]

- Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Chlorodibenzofurans (CDFs) - Chapter 2: Health Effects. [URL: https://www.atsdr.cdc.gov/ToxProfiles/tp.asp?id=327&tid=58]

- National Center for Biotechnology Information. Toxicological Profile for Chlorodibenzofurans (CDFs). [URL: https://www.ncbi.nlm.nih.gov/books/NBK592359/]

- Birnbaum, L. S., Harris, M. W., Barnhart, E. R., & Morrissey, R. E. (1987). Teratogenicity of three polychlorinated dibenzofurans in C57BL/6N mice. Toxicology and Applied Pharmacology, 90(2), 206-216. [URL: https://pubmed.ncbi.nlm.nih.gov/3629584/]

- Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Chlorodibenzofurans (CDFs). [URL: https://www.

- Environment and Climate Change Canada. Polychlorinated Dibenzodioxins and Polychlorinated Dibenzofurans - PSL1. [URL: https://www.canada.

- ECETOC. Monograph No. 31 Guidance on Evaluation of Reproductive Toxicity Data. [URL: https://www.ecetoc.

- INCHEM. Safety Evaluation of Certain Food Additives and Contaminants. [URL: http://www.inchem.org/documents/jecfa/jecmono/v48je01.htm]

- Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Chlorodibenzofurans (CDFs). [URL: https://www.atsdr.cdc.gov/toxprofiles/tp.asp?id=327&tid=58]

- Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Chlorodibenzofurans (CDFs) - Chapter 1: Relevance to Public Health. [URL: https://www.atsdr.cdc.gov/ToxProfiles/tp.asp?id=327&tid=58]

- Department of Toxic Substances Control. For Archival Use Only - Chapter 9: DIOXIN TEF. [URL: https://dtsc.ca.gov/wp-content/uploads/sites/31/2017/08/Chapter_09.pdf]

- Michigan Department of Environmental Quality. Toxic Screening Level Justification for 132-64-9. [URL: https://www.michigan.gov/documents/deq/deq-aqd-toxics-itsl-dibenzofuran_512803_7.pdf]

- PubChemLite. 1,4,9-trichlorodibenzofuran (C12H5Cl3O). [URL: https://pubchemlite.deepchem.io/substance/51119]

- U.S. Environmental Protection Agency. 1,2,3-Trichlorodibenzofuran - Hazard Genotoxicity. [URL: https://comptox.epa.gov/dashboard/dsstoxdb/results/hazard?search=DTXSID10232476#genotoxicity]

- Organisation for Economic Co-operation and Development (OECD). Test No. 421: Reproduction/Developmental Toxicity Screening Test. [URL: https://www.oecd-ilibrary.org/environment/test-no-421-reproduction-developmental-toxicity-screening-test_9789264264382-en]

- Organisation for Economic Co-operation and Development (OECD). Test No. 421: Reproduction/Developmental Toxicity Screening Test. [URL: https://www.oecd.org/chemicalsafety/test-no-421-reproductiondevelopmental-toxicity-screening-test-9789264264382-en.htm]

- Bannister, R., Biegel, L., Davis, D., Astroff, B., & Safe, S. (1988). 6-Methyl-1,3,8-trichlorodibenzofuran as a 2,3,7,8-tetrachlorodibenzo-p-dioxin antagonist: inhibition of the induction of rat cytochrome P-450 isozymes and related monooxygenase activities. Molecular Pharmacology, 33(2), 231-236. [URL: https://pubmed.ncbi.nlm.nih.gov/2828916/]

- PubChem. 2,3,4-Trichlorodibenzofuran | C12H5Cl3O | CID 42131. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2_3_4-Trichlorodibenzofuran]

- PubChem. 2,4,8-Trichlorodibenzofuran | C12H5Cl3O | CID 41131. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2_4_8-Trichlorodibenzofuran]

- ResearchGate. The mechanism of action of α-naphthoflavone as an inhibitor of 2,3,7,8-tetrachlorodibenzo-p-dioxin-induced CYP1A1 gene expression. [URL: https://www.researchgate.net/publication/229046637_The_mechanism_of_action_of_a-naphthoflavone_as_an_inhibitor_of_2378-tetrachlorodibenzo-p-dioxin-induced_CYP1A1_gene_expression]

- Wang, Y., Zhang, Q., & Li, Q. (2019). Mechanistic studies on the dibenzofuran and dibenzo-p-dioxin formation reactions from anthracene. Science of The Total Environment, 660, 133-140. [URL: https://pubmed.ncbi.nlm.nih.gov/30684901/]

- Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., & Al-Agamy, M. H. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Molecules, 29(14), 3323. [URL: https://www.mdpi.com/1420-3049/29/14/3323]

- Ma, J., Li, X., Liu, G., Zheng, M., & Liu, W. (2019). Emission Characteristics and Formation Pathways of Polychlorinated Dibenzo-p-dioxins and Dibenzofurans from a Typical Pesticide. Aerosol and Air Quality Research, 19(6), 1390-1399. [URL: https://aaqr.org/articles/aaqr-18-12-oa-0565]

- Ying, Y., Chen, J., Li, Y., Wang, Y., & Yan, J. (2023). Emission, partition, and formation pathway of polychlorinated dibenzo-p-dioxins and dibenzofurans during co-incineration of municipal solid waste and industrial wastes. Journal of Environmental Chemical Engineering, 11(2), 109242. [URL: https://www.sciencedirect.com/science/article/pii/S221334372201150X]

- BenchChem. Formation of 1,2,3,4-Tetrachlorodibenzofuran in Industrial Processes: A Technical Guide. [URL: https://www.benchchem.com/product/b5182]

- Hutzinger, O., Choudhry, G. G., Chittim, B. G., & Johnston, L. E. (1985). Formation of polychlorinated dibenzofurans and dioxins during combustion, electrical equipment fires and PCB incineration. Environmental Health Perspectives, 60, 3-9. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1568554/]

- Altarawneh, M., Dlugogorski, B. Z., Kennedy, E. M., & Mackie, J. C. (2009). Mechanisms for formation, chlorination, dechlorination and destruction of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). Progress in Energy and Combustion Science, 35(3), 245-274. [URL: https://www.researchgate.net/publication/222564243_Mechanisms_for_formation_chlorination_dechlorination_and_destruction_of_polychlorinated_dibenzo-p-dioxins_and_dibenzofurans_PCDDFs]

Sources

- 1. Polychlorinated dibenzofurans - Wikipedia [en.wikipedia.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. PubChemLite - 1,4,9-trichlorodibenzofuran (C12H5Cl3O) [pubchemlite.lcsb.uni.lu]

- 6. 6-Methyl-1,3,8-trichlorodibenzofuran as a 2,3,7,8-tetrachlorodibenzo-p-dioxin antagonist: inhibition of the induction of rat cytochrome P-450 isozymes and related monooxygenase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,2,9-Trichlorodibenzofuran | C12H5Cl3O | CID 55118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

Decoding the Bioaccumulation Potential of 1,4,9-Trichlorodibenzofuran (1,4,9-TCDF) in Aquatic Ecosystems

Executive Summary: The Structural Paradox of 1,4,9-TCDF

Polychlorinated dibenzofurans (PCDFs) are ubiquitous environmental contaminants known for their persistence, toxicity, and tendency to biomagnify across trophic levels. However, bioaccumulation potential is not uniform across all PCDF congeners; it is strictly governed by molecular geometry and the specific positioning of chlorine atoms.1[1] presents a unique toxicological paradox. With a molecular formula of C₁₂H₅Cl₃O, its lack of lateral substitutions (at the 2, 3, 7, and 8 positions) significantly reduces its binding affinity to the Aryl hydrocarbon Receptor (AhR) compared to the highly toxic 2,3,7,8-TCDF. Yet, its inherent lipophilicity still drives initial partitioning into the lipid bilayers of aquatic organisms. Understanding the causality between its structural vulnerability to enzymatic attack and its environmental persistence is critical for accurate ecological risk modeling.

Physicochemical Drivers & Trophic Transfer Dynamics

The bioaccumulation of any xenobiotic compound is a competition between thermodynamic partitioning (uptake) and enzymatic clearance (elimination).

The Causality of Uptake

1,4,9-TCDF possesses a high octanol-water partition coefficient (Log Kow ~ 5.5). In aquatic ecosystems, this thermodynamic property dictates that the molecule will rapidly migrate out of the polar water column and partition into organic carbon in sediments and the lipid-rich tissues of benthic invertebrates. In screening studies for Arctic contaminants,2[2], highlighting its baseline capacity for environmental persistence and trophic transfer.

The Causality of Clearance (Biotransformation)

Unlike fully laterally substituted congeners, 1,4,9-TCDF has open, unchlorinated carbon sites at the 2, 3, 7, and 8 positions. This is the critical mechanistic difference that prevents severe biomagnification in higher apex predators. When 1,4,9-TCDF enters a hepatocyte, it weakly binds to the AhR complex. This binding induces the expression of Cytochrome P450 (CYP1A) enzymes. Because the lateral positions are unblocked, CYP1A can easily hydroxylate the furan ring, making the molecule polar and facilitating rapid Phase II conjugation and excretion.

Furthermore,3[3], converting them into chlorobenzoic acids and mitigating their long-term bioaccumulation risk in the broader food web.

AhR-mediated signaling pathway and biotransformation of 1,4,9-TCDF in hepatocytes.

Quantitative Data Summary: Congener Comparison

To contextualize the bioaccumulation potential of 1,4,9-TCDF, we must compare it against other benchmark dibenzofurans. The table below summarizes the relationship between substitution patterns and bioaccumulation metrics.

| Congener | CAS Number | Substitution Pattern | POP Score | Bioaccumulation Potential (BSAF trend) | Primary Clearance Mechanism |

| 1,4,9-TCDF | 70648-13-4 | Non-lateral | 3.319 | Moderate (<1 in higher trophic) | Rapid CYP450 Hydroxylation |

| 2,3,7,8-TCDF | 51207-31-9 | Lateral | >4.0 | High (>1 biomagnification) | Highly resistant to metabolism |

| OCDF | 39001-02-0 | Fully substituted | N/A | Low (Steric hindrance) | Fecal excretion (unabsorbed) |

Note: Biota-Sediment Accumulation Factor (BSAF) values >1 indicate active biomagnification.

Self-Validating Experimental Protocol: Quantifying 1,4,9-TCDF in Biota

To accurately assess the bioaccumulation of 1,4,9-TCDF in environmental samples, analytical precision is paramount. Because biological matrices (lipids, proteins) cause severe ion suppression in mass spectrometry, a standard extraction is insufficient.

As a standard of scientific integrity, this protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) . By spiking the sample with a 13C12 -labeled 1,4,9-TCDF standard before extraction, the protocol becomes a self-validating system. Any loss of the analyte during extraction or clean-up is proportionally mirrored by the loss of the 13C -isotope, allowing for mathematically exact recovery corrections. Furthermore, 4[4], preserving the molecular ion for ultra-trace quantification.

Step-by-Step Methodology

Step 1: Tissue Homogenization and Isotope Spiking

-

Action: Homogenize 10g of biota tissue (e.g., fish muscle or benthic invertebrates) with anhydrous sodium sulfate to remove moisture.

-

Validation Spike: Add 1.0 ng of 13C12 -1,4,9-TCDF internal standard directly to the homogenate.

-

Causality: Spiking at this exact stage ensures the internal standard undergoes the exact same matrix interactions and thermodynamic stresses as the native 1,4,9-TCDF, enabling absolute recovery correction.

Step 2: Accelerated Solvent Extraction (ASE)

-

Action: Extract the homogenate using a Dionex ASE system with Hexane/Dichloromethane (1:1 v/v) at 100°C and 1500 psi.

-

Causality: High pressure keeps the solvent liquid above its boiling point, drastically increasing the kinetic penetration of the solvent into the lipid matrix to ensure exhaustive extraction of lipophilic furans.

Step 3: Destructive Multilayer Silica Clean-up

-

Action: Pass the extract through a multilayer silica column containing layers of sulfuric acid-impregnated silica ( H2SO4 -silica).

-

Causality: The strong acid aggressively oxidizes and destroys bulk aliphatic and aromatic lipids, leaving the highly stable, chlorinated 1,4,9-TCDF intact. This prevents lipid-induced fouling of the GC column and MS source.

Step 4: Carbon Column Fractionation

-

Action: Elute the extract through a porous graphitized carbon (PGC) column. Elute non-planar compounds with hexane, then reverse-elute planar PCDFs with toluene.

-

Causality: The planar geometry of dibenzofurans interacts strongly with the flat graphitized carbon. This step separates 1,4,9-TCDF from bulky, non-planar interferences (like globular lipids or non-planar PCBs).

Step 5: APGC-MS/MS Quantification

-

Action: Inject 1 µL of the purified extract into an APGC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Monitor the transition m/z 270 → 207 for native 1,4,9-TCDF and m/z 282 → 219 for the 13C12 -isotope.

-

Causality: Traditional Electron Impact (EI) MS fragments the furan ring heavily, reducing the signal of the parent ion. APGC is a "soft" ionization technique that preserves the intact molecular ion, drastically increasing the signal-to-noise ratio and lowering the Limit of Detection (LOD) to the parts-per-trillion (ppt) range.

Step-by-step analytical workflow for quantifying 1,4,9-TCDF using isotope dilution APGC-MS/MS.

Conclusion

The bioaccumulation potential of 1,4,9-Trichlorodibenzofuran is a textbook example of structure-activity relationships in environmental toxicology. While its high lipophilicity guarantees its entry into the base of aquatic food webs, its lack of lateral chlorine substitutions acts as an evolutionary failsafe. The exposed carbon sites render it highly susceptible to CYP450-mediated metabolism and microbial degradation, preventing the severe, ecosystem-wide biomagnification observed in its 2,3,7,8-substituted counterparts. Accurate risk assessment of 1,4,9-TCDF relies entirely on robust, self-validating analytical methodologies like Isotope Dilution APGC-MS/MS to separate true bioaccumulation from background analytical noise.

References

- Wania, F., et al. "Screening Chemicals for the Potential to be Persistent Organic Pollutants: A Case Study of Arctic Contaminants." AWS / University of Toronto.

- "1,4,9-trichlorodibenzofuran (C12H5Cl3O) - PubChemLite." Université du Luxembourg.

- "Biodegradation of PCDDs/PCDFs and PCBs." IntechOpen.

- "Complementary Nontargeted and Targeted Mass Spectrometry Techniques to Determine Bioaccumulation of Halogenated Contaminants in Freshwater Species." Environmental Science & Technology - ACS Publications.

Sources

1,4,9-Trichlorodibenzofuran (1,4,9-TCDF): A Comprehensive Technical Guide on its Role as a Persistent Organic Pollutant

Executive Summary

Polychlorinated dibenzofurans (PCDFs) represent a critical class of persistent organic pollutants (POPs) characterized by their environmental recalcitrance, lipophilicity, and potential for bioaccumulation. While toxicological frameworks heavily prioritize 2,3,7,8-substituted congeners due to their high binding affinity to the Aryl hydrocarbon receptor (AhR), non-laterally substituted congeners such as 1,4,9-Trichlorodibenzofuran (1,4,9-TCDF) play a vital role in environmental forensics. 1,4,9-TCDF serves as a primary biomarker for specific industrial processes, notably as a byproduct in the manufacturing of chlorobenzene and chloroethylene, as well as in low-temperature (<1200 °C) pyrolysis of chlorinated organic materials .

This whitepaper provides an in-depth technical synthesis of the physicochemical properties, mechanistic toxicology, and the gold-standard analytical methodologies required for the precise quantification of 1,4,9-TCDF in complex environmental matrices.

Chemical Identity and Physicochemical Properties

1,4,9-TCDF is a trichlorinated congener of the dibenzofuran backbone. The specific placement of chlorine atoms at the 1, 4, and 9 positions fundamentally alters its three-dimensional conformation and electrostatic potential compared to highly toxic lateral congeners .

Table 1: Physicochemical and Structural Data

| Property | Value / Description |

| IUPAC Name | 1,4,9-Trichlorodibenzofuran |

| CAS Registry Number | 70648-13-4 |

| Molecular Formula | C₁₂H₅Cl₃O |

| Monoisotopic Mass | 269.9406 Da |

| Structural Class | Halogenated Aromatic Hydrocarbon (HAH) |

| SMILES String | C1=CC2=C(C(=C1)Cl)C3=C(C=CC(=C3O2)Cl)Cl |

| Primary Sources | Byproduct of chlor-alkali processes, PVC incineration, and chlorobenzene synthesis |

Data synthesized from PubChemLite and chemical registries [[1]]([Link]).

Mechanistic Toxicology: The AhR Pathway Dynamics

The toxicity of PCDFs is primarily mediated through the Aryl hydrocarbon receptor (AhR) , a ligand-activated basic helix-loop-helix transcription factor.

Causality of Binding Affinity

The AhR ligand-binding domain has evolved to optimally accommodate planar, hydrophobic molecules with dimensions roughly 14 Å × 12 Å × 5 Å (e.g., 2,3,7,8-TCDF). 1,4,9-TCDF possesses chlorines at the 1, 4, and 9 positions. The presence of these non-lateral chlorines creates steric hindrance, preventing the molecule from achieving the ideal coplanar geometry required for high-affinity binding within the AhR pocket. Consequently, 1,4,9-TCDF exhibits a significantly lower Toxic Equivalency Factor (TEF) than its 2,3,7,8-substituted counterparts [[2]]([Link]).

Despite lower affinity, 1,4,9-TCDF acts as a weak AhR agonist. Upon binding, the AhR undergoes a conformational change that forces the dissociation of its cytosolic chaperone proteins (HSP90, XAP2, and p23). This exposes a nuclear localization sequence, driving the complex into the nucleus where it heterodimerizes with the AhR Nuclear Translocator (ARNT). The resulting complex binds to Dioxin Response Elements (DREs) on the DNA, upregulating the transcription of cytochrome P450 enzymes (e.g., CYP1A1), which leads to oxidative stress and metabolic disruption.

Figure 1: AhR signaling pathway activation by 1,4,9-TCDF leading to gene transcription.

Analytical Methodologies: EPA Method 1613B

The quantification of 1,4,9-TCDF at picogram-per-liter (pg/L) or nanogram-per-kilogram (ng/kg) levels requires extreme selectivity and sensitivity. EPA Method 1613B utilizing High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC-HRMS) is the definitive regulatory standard .

The Logic of a Self-Validating Protocol

Method 1613B is designed as a closed-loop, self-validating system through the use of Isotope Dilution Quantitation . Before any extraction occurs, the sample is spiked with a suite of ¹³C₁₂-labeled PCDF analogs.

-

Causality: Because the ¹³C-labeled analogs share the exact physicochemical properties of the native 1,4,9-TCDF, any physical loss of the analyte during aggressive extraction or multi-column cleanup is mirrored identically by the labeled standard. Quantitation is derived from the ratio of the native to the labeled ion signals, meaning the final calculated concentration is inherently and automatically corrected for matrix suppression and extraction efficiency [[3]]([Link]) .

Step-by-Step Extraction and Cleanup Workflow

-

Sample Preparation & Spiking: Homogenize the sample (soil, water, or tissue). Spike with ¹³C₁₂-labeled surrogate standards (e.g., ¹³C₁₂-2,3,7,8-TCDF) to establish the baseline for isotope dilution.

-

Solvent Extraction: Perform Soxhlet extraction (for solids) or separatory funnel liquid-liquid extraction (for aqueous samples) using toluene or dichloromethane (DCM) to partition the lipophilic PCDFs away from the bulk matrix.

-

Acid/Base Silica Cleanup: Pass the extract through a multi-layer silica gel column containing sulfuric acid and sodium hydroxide layers. Causality: The extreme pH degrades bulk lipids and easily oxidizable organic interferences without destroying the highly stable PCDF aromatic rings.

-

Alumina Cleanup: Elute through an alumina column to separate PCDFs from aliphatic hydrocarbons and non-planar aromatics.

-

Activated Carbon Cleanup: This is the most critical separation step. Causality: Activated carbon possesses a flat, graphitic surface. Planar PCDFs interact strongly via π−π stacking. Bulky, non-planar interferences (like ortho-substituted PCBs) cannot stack effectively and are washed away with a hexane/DCM mixture. The planar PCDFs are subsequently reverse-eluted using hot toluene .

-

Concentration & Recovery Spiking: Concentrate the extract to near dryness (~20 µL). Add a ¹³C-labeled recovery standard (e.g., ¹³C₁₂-1,2,3,4-TCDD) immediately prior to injection. This validates the performance of the HRMS instrument independently of the extraction process.

Figure 2: EPA Method 1613B self-validating workflow for PCDF extraction and HRMS analysis.

Table 2: HRGC-HRMS Instrumental Parameters

To differentiate 1,4,9-TCDF from co-eluting interferences (such as chlorinated diphenyl ethers which have identical nominal masses), the mass spectrometer must operate at high resolving power .

| Parameter | Specification | Rationale |

| GC Column | 60 m DB-5 (or DB-5MS), 0.25 mm ID | Provides necessary theoretical plates to resolve PCDF isomers. |

| Carrier Gas | Helium (Constant Flow at ~1.0 mL/min) | Ensures reproducible retention times for isomer specificity. |

| Ionization Source | Electron Impact (EI), 30–50 eV | Hard ionization fragments molecules to yield stable molecular ions ( M+ ). |

| Mass Resolution | ≥ 10,000 (10% valley definition) | Separates exact mass of TCDF (m/z 303.9016) from interferences (m/z 303.9020). |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Maximizes dwell time on specific target masses, achieving sub-pg limits of detection. |

References

-

PubChemLite / University of Luxembourg - 1,4,9-trichlorodibenzofuran (C12H5Cl3O) Structural Information. Retrieved from: [Link]

-

Cheméo - Dibenzofuran, 1,4,9-trichloro- Physical Data. Retrieved from: [Link]

-

Wikipedia - Polychlorinated dibenzofurans: Congeners, Safety, Toxicity, and Regulation. Retrieved from:[Link]

-

Environmental Science & Technology (ACS Publications) - Formation and Inventory of Polychlorinated Dibenzo-p-dioxins and Dibenzofurans and Other Byproducts along Manufacturing Processes. Retrieved from:[Link]

-

Agilent Technologies - An Alternate Testing Protocol for EPA 1613B using Triple Quadrupole GC/MS. Retrieved from: [Link]

-

U.S. Environmental Protection Agency (EPA) - R10 Data Validation and Review guidelines for PCDD/PCDF Using Method 1613B. Retrieved from: [Link]

-

Regulations.gov - GCMSMS Waters and Agilent Report June 2020 - EPA Method 1613B Extraction and Cleanup Procedures. Retrieved from:[Link]

-

U.S. Environmental Protection Agency (EPA) - Methods for Measurement of 2,3,7,8-substituted tetra through octa-chlorinated dibenzo-p-dioxins and dibenzofurans in Wastewater. Retrieved from:[Link]

Sources

An In-Depth Technical Guide to the Isomers and Congeners of Trichlorodibenzofurans

Introduction

Polychlorinated dibenzofurans (PCDFs) are a class of persistent organic pollutants (POPs) that have garnered significant scientific and regulatory attention due to their widespread environmental distribution and potential for toxicity.[1][2] These compounds are not produced intentionally but are formed as unintentional byproducts in a variety of thermal and industrial processes.[3] This guide focuses specifically on the trichlorodibenzofurans (TrCDFs), a subgroup of PCDFs containing three chlorine atoms. We will delve into the critical concepts of isomers and congeners, their formation, toxicological significance, and the advanced analytical methodologies required for their isomer-specific determination. This document is intended for researchers, environmental scientists, and professionals in drug development who require a deep technical understanding of these complex compounds.

Nomenclature and Molecular Structure: Isomers vs. Congeners

To comprehend the complexity of trichlorodibenzofurans, it is essential to first understand their basic molecular structure and the precise definitions of "isomer" and "congener."

The Dibenzofuran Backbone

The foundational structure is dibenzofuran, a tricyclic aromatic compound composed of two benzene rings fused to a central furan ring.[4] The carbon atoms in the dibenzofuran molecule are numbered in a specific manner to allow for the unambiguous naming of its chlorinated derivatives.

Caption: Numbering system of the dibenzofuran core structure.

Defining Isomers and Congeners

The terms "congener" and "isomer" are often used in the context of PCDFs, and their distinction is crucial:

-

Congeners: This term refers to any single, unique member of the PCDF family. In total, there are 135 possible PCDF congeners, each differing in the number and position of chlorine atoms.[4][5][6]

-

Isomers: Isomers are a subset of congeners that share the same molecular formula, meaning they have the same number of chlorine atoms but differ in their positions on the dibenzofuran backbone.[5]

For trichlorodibenzofurans, there are 28 distinct isomers .[3][4] Each of these 28 TrCDF isomers is a unique chemical compound with its own physical, chemical, and toxicological properties.

The PCDF Family

The number of possible isomers varies for each level of chlorination.

| Homologue Group | Number of Chlorine Atoms | Number of Isomers |

| Monochlorodibenzofurans (MCDFs) | 1 | 4 |

| Dichlorodibenzofurans (DCDFs) | 2 | 16 |

| Trichlorodibenzofurans (TrCDFs) | 3 | 28 |

| Tetrachlorodibenzofurans (TCDFs) | 4 | 38 |

| Pentachlorodibenzofurans (PeCDFs) | 5 | 28 |

| Hexachlorodibenzofurans (HxCDFs) | 6 | 16 |

| Heptachlorodibenzofurans (HpCDFs) | 7 | 4 |

| Octachlorodibenzofuran (OCDF) | 8 | 1 |

| Total Congeners | 135 | |

| This data is compiled from multiple sources.[3][4] |

Formation and Environmental Sources

Trichlorodibenzofurans, along with other PCDFs, are not manufactured commercially. They are primarily formed as unintentional byproducts in several processes:

-

Industrial Processes: The manufacturing of certain chemicals, such as chlorophenols and polychlorinated biphenyls (PCBs), can lead to the formation of PCDFs as contaminants.[7][8]

-

Combustion and Incineration: Incomplete combustion of organic materials in the presence of chlorine is a major source of PCDFs.[1] This includes municipal solid waste incineration, medical waste incineration, and fires involving PCB-containing electrical equipment.[9] Laboratory pyrolysis experiments have confirmed that PCBs can yield significant amounts of PCDFs.[9]

-

Precursor Pathways: PCDFs can be formed through the thermal synthesis from various precursors like chlorophenols and chlorobenzenes.[7][9] The ratio of PCDFs to their structural relatives, the polychlorinated dibenzo-p-dioxins (PCDDs), can sometimes indicate the formation pathway, with precursor pathways often favoring PCDF formation.[10]

-

De Novo Synthesis: This pathway involves the formation of PCDFs from particulate organic carbon and inorganic chlorides in fly ash, particularly in the post-combustion zones of incinerators.[11]

Toxicological Significance and the TEF Concept

The toxicity of PCDF congeners is not uniform; it is highly dependent on the specific arrangement of chlorine atoms on the dibenzofuran structure.

The Aryl Hydrocarbon (Ah) Receptor

The primary mechanism of toxicity for many PCDF congeners is mediated through their binding to the aryl hydrocarbon (Ah) receptor.[12][13] This interaction initiates a cascade of downstream events, leading to changes in gene expression and ultimately to a range of toxic responses, including immunotoxicity, reproductive and developmental effects, and carcinogenicity.[14]

2,3,7,8-Substituted Congeners

Congeners with chlorine atoms at positions 2, 3, 7, and 8 are of particular toxicological concern as they exhibit a high affinity for the Ah receptor.[1][15] While trichlorodibenzofurans do not have the 2,3,7,8-tetrachlorinated substitution pattern of the most potent dioxin (2,3,7,8-TCDD), certain TrCDF isomers, such as 2,3,7-trichlorodibenzofuran, are known to bind to the Ah receptor.[16]

Toxic Equivalency Factors (TEFs)

To assess the risk posed by complex mixtures of PCDFs and related compounds, the World Health Organization (WHO) has established a system of Toxic Equivalency Factors (TEFs).[17][18][19] This system assigns a TEF value to each congener, which represents its toxicity relative to 2,3,7,8-TCDD, the most toxic compound in this class, which is assigned a TEF of 1.[14]

The total toxicity of a sample is then expressed as a single value, the Toxic Equivalent (TEQ), which is calculated by summing the products of the concentration of each congener and its respective TEF.[19][20]

TEQ = Σ (Concentration of Congener * TEF of Congener)

While the most recent WHO TEF re-evaluations have focused on the more toxic tetra- to octa-chlorinated congeners, the underlying principle highlights the critical need for isomer-specific analysis.[20] For TrCDFs, while they are generally considered less toxic than their 2,3,7,8-substituted counterparts, their contribution to the overall toxic burden of a sample cannot be ignored, especially in highly contaminated matrices.

Isomer-Specific Analytical Methodologies

The determination of individual TrCDF isomers within a complex environmental or biological matrix is a significant analytical challenge. It requires highly sophisticated sample preparation techniques and advanced instrumental analysis. The U.S. Environmental Protection Agency (EPA) Method 1613B is a widely recognized standard for the analysis of tetra- through octa-chlorinated dioxins and furans and serves as a foundational methodology.[21][22]

Analytical Workflow Overview

Caption: General workflow for the analysis of Trichlorodibenzofurans.

Step-by-Step Experimental Protocol (Adapted from EPA Method 1613B Principles)

The following protocol outlines the key steps for the isomer-specific analysis of TrCDFs. The core principle is isotope dilution , where known amounts of stable isotope-labeled analogues of the target compounds are added to the sample at the beginning of the process. These internal standards behave almost identically to the native compounds throughout extraction and cleanup, allowing for accurate quantification by correcting for any losses.

1. Sample Preparation and Spiking:

-

Objective: To prepare the sample matrix for extraction and introduce isotope-labeled internal standards for accurate quantification.

-

Procedure:

-

Accurately weigh a homogenized aliquot of the sample (e.g., 10g of soil or tissue).[23]

-

Spike the sample with a solution containing a suite of ¹³C-labeled PCDF internal standards, including a representative TrCDF standard if available. The spiking solution is also added to all calibration and quality control samples.[24]

-

For solid samples, mix with an anhydrous drying agent like sodium sulfate to remove water.[22]

-

2. Extraction:

-

Objective: To efficiently move the TrCDFs from the sample matrix into an organic solvent.

-

Rationale: TrCDFs are lipophilic and have low water solubility, making them amenable to extraction with nonpolar organic solvents.[4]

-

Procedure (Soxhlet Extraction):

-

Place the prepared sample into a Soxhlet extractor.

-

Extract with a suitable solvent system (e.g., toluene or a hexane/dichloromethane mixture) for 18-24 hours.[22]

-

Alternative methods like Accelerated Solvent Extraction (ASE) can be used to reduce solvent consumption and extraction time.[23]

-

Carefully concentrate the resulting extract to a small volume using an evaporation system.

-

3. Extract Cleanup:

-

Objective: To remove co-extracted interfering compounds (e.g., lipids, PCBs, other chlorinated compounds) that can compromise the instrumental analysis. This is the most critical and complex part of the sample preparation.

-

Rationale: Environmental samples contain a vast number of compounds that can have similar properties to TrCDFs and can interfere with their detection. A multi-column chromatographic cleanup is essential for achieving the required selectivity.

-

Procedure:

-

Acid/Base Silica Gel Chromatography: Pass the extract through a multi-layer silica gel column containing layers of acid-modified, base-modified, and neutral silica. This step removes bulk organic interferences.[2]

-

Alumina Chromatography: Further fractionate the sample on an alumina column to separate PCDFs from other classes of compounds.

-

Carbon Column Chromatography: This is a key step for isolating planar molecules like PCDFs. The extract is passed through a column containing activated carbon. The planar TrCDFs are selectively retained.[2]

-

After washing the carbon column to remove non-planar interferences, the PCDF fraction is eluted by back-flushing the column with a strong solvent like toluene.[2]

-

4. Instrumental Analysis: HRGC/HRMS

-

Objective: To separate the individual TrCDF isomers and detect them with high selectivity and sensitivity.

-

Rationale: High-Resolution Gas Chromatography (HRGC) is required for the chromatographic separation of the 28 TrCDF isomers. High-Resolution Mass Spectrometry (HRMS) is necessary to differentiate the target analytes from isobaric interferences (other molecules with the same nominal mass).[15][25] EPA Method 1613B historically specifies a mass resolution of ≥10,000.[21][26]

-

Instrumentation:

-

Gas Chromatograph: Equipped with a long capillary column (e.g., 60m) with a nonpolar stationary phase (e.g., 5% phenyl-methylpolysiloxane) to achieve isomer separation.

-

Mass Spectrometer: A magnetic sector HRMS or, more recently, a triple quadrupole (GC-MS/MS) or time-of-flight (TOF) mass spectrometer capable of meeting the method's performance criteria.[21][24][27] GC-MS/MS has been approved by the US EPA as an alternative technology.[21][26]

-

-

Procedure:

-

Inject a small volume (e.g., 1 µL) of the final, concentrated extract into the GC.

-

The GC oven temperature is programmed to ramp up slowly, allowing for the separation of isomers based on their boiling points and interaction with the column's stationary phase.

-

The MS is operated in Selected Ion Monitoring (SIM) mode, monitoring the specific exact masses of the molecular ions for both the native TrCDFs and their ¹³C-labeled internal standards.[28]

-

Identification of a TrCDF isomer is confirmed by meeting several criteria:

-

The GC retention time must fall within a specified window of the corresponding labeled standard.

-

The signal for the two most abundant ions in the molecular isotope cluster must be present and their ratio must be within a certain tolerance of the theoretical ratio.

-

-

5. Quantification and Reporting:

-

Objective: To calculate the concentration of each identified TrCDF isomer and the total TEQ.

-

Procedure:

-

The concentration of each native TrCDF isomer is calculated using the isotope dilution method, comparing the response of the native analyte to the response of its corresponding ¹³C-labeled internal standard.

-

The final concentrations are reported in units such as picograms per gram (pg/g) or nanograms per kilogram (ng/kg).

-

If required, the TEQ is calculated by multiplying the concentration of each toxicologically relevant congener by its WHO-TEF and summing the results.[29]

-

Conclusion

The study of trichlorodibenzofuran isomers and congeners is a complex field that requires a robust understanding of their chemistry, toxicology, and sophisticated analytical techniques. While not as potent as some of their higher chlorinated relatives, their presence in environmental and biological systems necessitates accurate, isomer-specific quantification to fully assess potential health risks. The methodologies outlined in this guide, grounded in established protocols like EPA Method 1613B, provide the framework for achieving the high level of scientific integrity required for this challenging analysis. As analytical technology continues to advance, particularly in the realm of high-resolution and tandem mass spectrometry, our ability to detect and understand the impact of these ubiquitous contaminants will undoubtedly improve.

References

-

Formation of polychlorinated dibenzofurans and dioxins during combustion, electrical equipment fires and PCB incineration. PubMed. Available at: [Link]

-

Formation of polychlorinated dibenzofurans and dioxins during combustion, electrical equipment fires and PCB incineration. PMC. Available at: [Link]

-

Emission Characteristics and Formation Pathways of Polychlorinated Dibenzo-p-dioxins and Dibenzofurans from a Typical Pesticide. Aerosol and Air Quality Research. Available at: [Link]

-

Polychlorinated dibenzofurans. Wikipedia. Available at: [Link]

-

Formation of Polychlorinated Dibenzo-p-Dioxins and Polychlorinated Dibenzofurans (PCDD/F) in Fires of Arsenic-Free Treated Wood: Role of Organic Preservatives. ACS Publications. Available at: [Link]

-

WHO reassessment of toxicity ratios of toxic PCDD/F and DL-PCB congeners. Eurofins. Available at: [Link]

-

Methods for Measurement of 2,3,7,8-substituted tetra through octa-chlorinated dibenzo-p-dioxins and dibenzofurans in Wastewater. EPA. Available at: [Link]

-

Toxic equivalency factors (TEFs) for PCBs, PCDDs, PCDFs for humans and wildlife. PubMed. Available at: [Link]

-

2005 World Health Organization Reevaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-Like Compounds. Oxford Academic. Available at: [Link]

-

WHO97 Toxicity Equivalency Factors (TEFWHO-97) for polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs), and for. OEHHA. Available at: [Link]

-

Polychlorinated Dibenzofurans. NCBI. Available at: [Link]

-

Analysis of polychlorinated dibenzofurans, dioxins and related compounds in environmental samples. PMC. Available at: [Link]

-

The 2022 World Health Organization Reevaluation of Human and Mammalian Toxic Equivalency Factors for Polychlorinated Dioxins, Dibenzofurans and Biphenyls. PMC. Available at: [Link]

-

Applying Comprehensive Analysis to EPA Method 1613B Samples — Discover Those Compounds Usually Discounted in Environmental Samples. Spectroscopy Online. Available at: [Link]

-

An Alternate Testing Protocol for EPA 1613B using Agilent Triple Quadrupole GC/MS. Agilent. Available at: [Link]

-

Method 1613: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS. EPA. Available at: [Link]

-

1,7,8-Trichlorodibenzofuran. PubChem. Available at: [Link]

-

Analytical methods for determination of polychlorinated dibenzo-p- dioxins and polychlorinated dibenzofurans. Journal of Military Science and Technology. Available at: [Link]

-

2,4,8-Trichlorodibenzofuran. PubChem. Available at: [Link]

-

Toxicological Profile for Chlorodibenzofurans (CDFs). ATSDR. Available at: [Link]

-

Dioxins and Furans. Eurofins. Available at: [Link]

-

Toxicological Profile for Chlorodibenzofurans (CDFs). ATSDR. Available at: [Link]

-

Risk assessments of polychlorinated dibenzo- p-dioxins, polychlorinated dibenzofurans, and dioxin-like polychlorinated biphenyls in food. PubMed. Available at: [Link]

-

WORKPLAN FOR DIOXINIFURAN CHARACTERIZATION. EPA. Available at: [Link]

-

GC/MS parameter for the isomer specific detection of PCDD/F, PCB, and organochlorine pesticides. ResearchGate. Available at: [Link]

-

1,4,8-Trichlorodibenzofuran. EPA. Available at: [Link]

-

Toxicological Profile for Chlorodibenzofurans (CDFs). ATSDR. Available at: [Link]

-

Achieving Highly Sensitive Dioxin Analysis with Novel GC–MS Methods. Chromatography Online. Available at: [Link]

-

Automated Sample Preparation and Measurement Workflow for Dioxin Analysis AOAC 2023 T045. Shimadzu. Available at: [Link]

-

Analysis of Dioxins in Environmental Samples using GC/MS. Agilent. Available at: [Link]

-

Kinetics of the association of several tritiated polychlorinated dibenzo-p-dioxin and dibenzofuran congeners with hepatic cytosolic Ah receptor from the Wistar rat. PubMed. Available at: [Link]

-

Isomer-specific determination of chlorinated dioxins for assessment of formation and potential environmental emission from wood combustion. ACS Publications. Available at: [Link]

-

Method 428 Determination of Polychlorinated Dibenzo-P-Dioxin (PCDD), Polyc-hhlorinated Dibenzofuran (PCDF) and Polyc. California Air Resources Board. Available at: [Link]

-

De Novo Synthesis Mechanism of Polychlorinated Dibenzofurans from Polycyclic Aromatic Hydrocarbons and the Characteristic Isomer. ACS Publications. Available at: [Link]

-

Generic structures of PCDDs and PCDFs Some of the key properties of the dioxins are presented in Table 1 and full physico-chemical properties have been reviewed[22][25]. There are 75 PCDDs and 135 PCDFs, each differing in the number and position of the chlorine atoms. Each individual PCDD or PCDF is termed a congener (giving 210 in total), while groups of congeners with the same number of chlorine atoms are called homologues. ResearchGate. Available at: [Link]

-

Synthesis and characterization of twenty-two purified polychlorinated dibenzofuran congeners. ACS Publications. Available at: [Link]

-

Nomination Background: 1,2,3,7,8-Pentachlorodibenzofuran (PCDF) (CASRN. NIH. Available at: [Link]

-

General molecular structure of PCDD, PCDF, and PCB with position numbering. ResearchGate. Available at: [Link]

Sources

- 1. Polychlorinated dibenzofurans - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Polychlorinated Dibenzofurans - Polychlorinated Dibenzo-para-dioxins and Polychlorinated Dibenzofurans - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Formation of polychlorinated dibenzofurans and dioxins during combustion, electrical equipment fires and PCB incineration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. aaqr.org [aaqr.org]

- 11. lib3.dss.go.th [lib3.dss.go.th]

- 12. 1,7,8-Trichlorodibenzofuran | C12H5Cl3O | CID 42842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2,4,8-Trichlorodibenzofuran | C12H5Cl3O | CID 41131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Risk assessments of polychlorinated dibenzo- p-dioxins, polychlorinated dibenzofurans, and dioxin-like polychlorinated biphenyls in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. Kinetics of the association of several tritiated polychlorinated dibenzo-p-dioxin and dibenzofuran congeners with hepatic cytosolic Ah receptor from the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. WHO reassessment of toxicity ratios of toxic PCDD/F and DL-PCB congeners - Eurofins Scientific [eurofins.de]

- 18. Toxic equivalency factors (TEFs) for PCBs, PCDDs, PCDFs for humans and wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 21. agilent.com [agilent.com]

- 22. well-labs.com [well-labs.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. epa.gov [epa.gov]

- 25. spectroscopyonline.com [spectroscopyonline.com]

- 26. agilent.com [agilent.com]

- 27. chromatographyonline.com [chromatographyonline.com]

- 28. researchgate.net [researchgate.net]

- 29. epa.gov [epa.gov]

Introduction: Unveiling the Persistent Threat of Chlorinated Dibenzofurans

An In-depth Technical Guide to the Physical and Chemical Properties of Chlorinated Dibenzofurans

Polychlorinated dibenzofurans (PCDFs) represent a class of 135 structurally related aromatic compounds that have garnered significant global concern.[1] Alongside their structural cousins, the polychlorinated dibenzo-p-dioxins (PCDDs), they are classified as Persistent Organic Pollutants (POPs) under the Stockholm Convention. This designation stems from their profound resistance to environmental degradation, a strong tendency to bioaccumulate in living organisms, and their capacity to exert significant toxicity at very low concentrations.[2][3]

PCDFs are not manufactured intentionally but are the unwelcome byproducts of numerous industrial and thermal processes, including waste incineration, chemical manufacturing, and the production of certain pesticides.[4][5][6][7] Their unintentional release leads to widespread environmental contamination, with detectable levels found in air, soil, water, and sediments across the globe.[4][8]

The environmental behavior, ultimate fate, and toxicological impact of these compounds are dictated by a unique set of physical and chemical properties.[2] Understanding these core characteristics is therefore paramount for researchers in environmental science, toxicology, and drug development. This guide, written from the perspective of a Senior Application Scientist, provides a detailed exploration of these properties, explaining the causality behind their behavior and outlining the methodologies used to study them.

Chapter 1: Molecular Structure and Nomenclature

The foundational structure of all PCDFs is the dibenzofuran molecule, a heterocyclic aromatic compound where two benzene rings are fused to a central furan ring.[7] The term "chlorinated" indicates that one to eight of the hydrogen atoms attached to the carbon backbone have been replaced by chlorine atoms.

The specific number and position of these chlorine atoms define each unique compound, known as a congener. There are 135 possible PCDF congeners in total, categorized into eight homologous groups based on the number of chlorine atoms they possess (from monochloro- to octachloro-).[1]

The precise positioning of chlorine atoms is critical as it dramatically influences the molecule's physical properties, chemical reactivity, and, most importantly, its toxicity. Congeners with chlorine atoms at positions 2, 3, 7, and 8 are of particular concern due to their high toxicity.[1]

Chapter 2: Core Physicochemical Properties

The environmental behavior of PCDFs is a direct consequence of their core physicochemical properties. These compounds are generally colorless, crystalline solids at room temperature.[1][3] The addition of chlorine atoms to the dibenzofuran structure systematically alters these properties, leading to predictable trends across the congener groups.

Key properties include:

-

Water Solubility (Sw): PCDFs are characterized by their extremely low solubility in water.[2][3] This hydrophobicity is a primary driver of their environmental partitioning. As the degree of chlorination increases, water solubility decreases significantly.[1][9] For instance, the solubility of PCDFs can decrease by a factor of approximately 9.0 for each additional chlorine atom.[9] This causes them to preferentially adsorb to particulate matter, soil, and sediment rather than remaining dissolved in water.[8][10]

-

Vapor Pressure (P): These compounds have very low vapor pressures, meaning they are not highly volatile.[1][10] Similar to solubility, vapor pressure decreases as the number of chlorine atoms increases.[10][11] While their low volatility limits evaporation from soil and water surfaces, those congeners that do enter the atmosphere can adsorb to airborne particles and undergo long-range transport.[8]

-

Octanol-Water Partition Coefficient (Kow): The Kow value is a measure of a chemical's lipophilicity (affinity for fats and oils).[12] PCDFs have very high Kow values, which increase with the degree of chlorination.[13] This high lipophilicity is the fundamental reason for their bioaccumulation in the fatty tissues of organisms and their biomagnification up the food chain.[3]

Data Presentation: Physicochemical Properties of Key PCDF Congeners

The following table summarizes key physicochemical data for selected PCDF congeners, illustrating the trends associated with increasing chlorination.

| Congener | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility (mg/L) | Vapor Pressure (mm Hg) | Log Kow |

| Dibenzofuran | 168.19 | 83-86 | 7.6 | 8.3 x 10-3 | 4.12 |

| 2,3,7,8-Tetrachloro-dibenzofuran (TCDF) | 305.98 | 227-228 | 4.19 x 10-5[10] | 1.50 x 10-9 (for TCDD)[10] | 6.6 - 7.1 |

| 1,2,3,7,8-Pentachloro-dibenzofuran (PeCDF) | 340.43 | 215-216 | 1.58 x 10-6 | ~10-10 | 7.2 - 7.6 |

| 1,2,3,4,7,8-Hexachloro-dibenzofuran (HxCDF) | 374.87 | 232-233 | 2.19 x 10-7 | ~10-11 | 7.8 - 8.2 |

| Octachlorodibenzofuran (OCDF) | 443.76 | 248-250 | 3.24 x 10-9 | ~10-13 | 8.2 - 8.6 |

Note: Data are compiled from various sources and may represent a range of reported values. Vapor pressure for TCDF is often compared to its dioxin analogue, TCDD, due to similar properties. Specific values can vary based on experimental methods.[1][14][15]

Chapter 3: Chemical Reactivity and Environmental Persistence

The chemical structure of PCDFs imparts exceptional stability. The aromatic rings are resistant to attack by acids and alkalis, and the carbon-chlorine bonds are very strong.[1] This inherent stability is the root of their environmental persistence. Once released, they can remain in soil and sediment for years or even decades.[8][9]

Degradation Pathways

Despite their stability, PCDFs are not entirely inert. Several slow degradation processes can occur in the environment:

-

Photolysis: The primary degradation mechanism for PCDFs in the atmosphere and at the surface of water or soil is photolysis, or breakdown by sunlight.[8] This process involves the absorption of UV radiation, which can lead to the cleavage of carbon-chlorine bonds (dechlorination).

-

Microbial Degradation: Biodegradation of PCDFs is extremely slow.[8] Certain microorganisms, particularly under anaerobic (oxygen-free) conditions in sediments, can perform reductive dechlorination, removing chlorine atoms from the molecule.[16] This can sometimes transform highly chlorinated, less toxic congeners into lower-chlorinated ones that may be more toxic.[8] Aerobic degradation is also possible but is generally less efficient for the highly chlorinated congeners.[17]

Formation Mechanisms